BenchChemオンラインストアへようこそ!

2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Monoamine transporter pharmacology DAT inhibition SERT inhibition

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine HCl: defined α3β4 nAChR antagonist (IC50 1.8 nM) with 6.7-fold selectivity over α4β2 (IC50 12.0 nM). Also a SERT inhibitor (IC50 100 nM; 6.6–9.5× SERT/DAT). Published in vivo dose-response (1.2–15.0 mg/kg sc, four behavioral endpoints) enables precise experimental design without pilot studies. Distinct AlogP (3.3) from other 4-substituted tryptamines makes it essential for SAR investigations.

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
CAS No. 1795441-70-1
Cat. No. B1458918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride
CAS1795441-70-1
Molecular FormulaC12H17ClN2O
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1C(=CN2)CCN.Cl
InChIInChI=1S/C12H16N2O.ClH/c1-2-15-11-5-3-4-10-12(11)9(6-7-13)8-14-10;/h3-5,8,14H,2,6-7,13H2,1H3;1H
InChIKeyDWENGGVSITYSPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride (CAS 1795441-70-1) Procurement Data Sheet: Structural Identity and Physicochemical Baseline


2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS 1795441-70-1) is a substituted tryptamine derivative classified within the 4-substituted indole-3-ethanamine chemical family [1]. The compound bears a primary amine ethyl chain at the C3 position of the indole nucleus and an ethoxy substituent at the C4 position, distinguishing it structurally from 4-methoxy, 4-hydroxy, and 4-acetoxy tryptamine analogs [2]. Its molecular formula is C12H17ClN2O with a molecular weight of 240.73 g/mol, and it exists as the hydrochloride salt form for enhanced stability and aqueous solubility [1]. The compound has been registered with ECHA as a notified substance under CLP criteria, confirming its formal regulatory identity [3]. Pharmacologically, this compound exhibits activity across multiple monoamine transporters, including inhibition of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) reuptake, as well as antagonist activity at neuronal nicotinic acetylcholine receptor (nAChR) subtypes [4].

Why 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride (CAS 1795441-70-1) Cannot Be Replaced by Generic 4-Substituted Tryptamine Analogs


Within the 4-substituted tryptamine class, substitution at the indole C4 position profoundly modulates both receptor binding affinity and functional efficacy at serotonergic targets. As demonstrated in a systematic pharmacological evaluation of 21 substituted tryptamines, 4-substituted compounds as a class exhibited affinities ranging across a factor of 100 at the 5-HT2A receptor, yet they largely maintained high selectivity for 5-HT2AR versus 5-HT1AR and 5-HT2CR [1]. The specific identity of the 4-position substituent—whether hydroxy, methoxy, acetoxy, or ethoxy—critically determines the compound's pharmacological profile, including its absolute binding affinity, functional potency (EC50), and intrinsic efficacy (Emax) [1]. Furthermore, the ethoxy substituent at the C4 position confers distinct physicochemical properties, including increased lipophilicity (AlogP 3.3) relative to hydroxy-substituted analogs, which affects membrane permeability, blood-brain barrier penetration, and metabolic susceptibility to O-dealkylation by cytochrome P450 enzymes [2]. These substitution-dependent pharmacological and physicochemical differences render direct functional interchange between 4-ethoxy and other 4-substituted tryptamines scientifically invalid without explicit comparative validation in the intended experimental system. The following evidence items provide the quantitative basis for this differentiation.

Quantitative Differentiation Evidence for 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride (CAS 1795441-70-1) Versus Closest Analogs


Monoamine Transporter Inhibition Profile: Comparative Activity at Human DAT, SERT, and NET

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride exhibits a defined polypharmacology profile across the three major human monoamine transporters with quantifiable differential activity [1]. In head-to-head assays using human transporters expressed in HEK293 cells, the compound inhibits [3H]serotonin reuptake at human SERT with an IC50 of 100 nM, representing its most potent transporter interaction [1]. In comparison, inhibition of [3H]dopamine reuptake at human DAT yields an IC50 of 658–945 nM (depending on assay duration and radioligand), representing a 6.6- to 9.5-fold selectivity for SERT over DAT under identical cellular conditions [1]. Inhibition of [3H]norepinephrine reuptake at human NET yields an intermediate IC50 of 443 nM [1]. Notably, in rat brain synaptosomal preparations, the compound demonstrates weaker inhibition of dopamine uptake with an IC50 of 900 nM, consistent with the species-conserved SERT-preferring profile [1]. This SERT > NET > DAT activity rank order distinguishes the compound from non-selective monoamine releasers and from DAT-selective inhibitors.

Monoamine transporter pharmacology DAT inhibition SERT inhibition NET inhibition Neuropharmacology

Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonist Activity and Subtype Selectivity Profile

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride demonstrates potent antagonist activity at multiple neuronal nicotinic acetylcholine receptor (nAChR) subtypes with quantifiable subtype selectivity [1]. The compound exhibits its most potent antagonist activity at the α3β4 nAChR subtype, with an IC50 of 1.8 nM in human SH-SY5Y cells as assessed by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. In contrast, antagonist activity at the α4β2 nAChR subtype under identical assay conditions yields an IC50 of 12.0 nM, representing a 6.7-fold selectivity for α3β4 over α4β2 [1]. Activity at the α4β4 nAChR subtype is comparable to α4β2 at 15.0 nM, while activity at the muscle-type α1β1γδ nAChR expressed in human TE671/RD cells is intermediate at 7.9 nM [1]. This sub-10 nM activity across multiple nAChR subtypes, with preferential activity at α3β4, represents a distinct pharmacological fingerprint not observed in structurally related 5-substituted tryptamines, which typically lack significant nAChR antagonist activity [2].

Nicotinic acetylcholine receptor nAChR antagonist α3β4 nAChR α4β2 nAChR Neuronal receptor pharmacology

In Vivo Behavioral Activity in Mouse Models: Dose-Response Quantification for Nicotine Antagonism

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride demonstrates quantifiable in vivo activity in multiple mouse behavioral assays relevant to nicotine pharmacology, with defined dose-response relationships [1]. In the tail-flick assay measuring inhibition of nicotine-induced antinociception, the compound exhibits an effective dose (ED50 or minimum effective dose) of 1.2 mg/kg following subcutaneous administration [1]. In the hotplate assay under identical nicotine challenge conditions, a higher dose of 15.0 mg/kg is required to achieve comparable inhibition, suggesting assay-dependent potency differences [1]. Additional in vivo endpoints include inhibition of nicotine-induced locomotor activity (4.9 mg/kg) and inhibition of nicotine-induced hypothermia (9.2 mg/kg) [1]. These in vivo activity data provide a benchmark for behavioral pharmacology studies, distinguishing this compound from other tryptamine derivatives for which systematic in vivo dose-response characterization in nicotine-antagonism models is either absent or unpublished [2]. The observed in vivo activity is consistent with the compound's potent in vitro nAChR antagonist profile.

In vivo pharmacology Nicotine antagonism Behavioral pharmacology Mouse model Smoking cessation

Physicochemical Properties: Calculated Lipophilicity and Structural Differentiation from Hydroxy Analogs

2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride exhibits calculated physicochemical properties that distinguish it from structurally analogous 4-hydroxy and 4-methoxy substituted tryptamines [1]. The compound has a calculated AlogP of 3.3, reflecting the lipophilic contribution of the ethoxy substituent at the indole C4 position [1]. In contrast, 4-hydroxy-substituted tryptamines (e.g., 4-OH-DET, psilocin) exhibit substantially lower AlogP values of approximately 1.5-2.0 due to the polar hydroxyl group [2]. 4-Methoxy analogs (e.g., 4-MeO-DET) exhibit intermediate AlogP values of approximately 2.5-3.0 [2]. The compound also possesses a polar surface area of 29.1 Ų and three rotatable bonds, contributing to its conformational flexibility [1]. The ethoxy substituent at the C4 position confers distinct metabolic properties compared to methoxy analogs; the ethyl group provides steric hindrance that may reduce susceptibility to O-dealkylation by CYP450 enzymes relative to the more readily O-demethylated methoxy substituent . These physicochemical differences directly impact membrane permeability, blood-brain barrier penetration kinetics, and metabolic stability, making the 4-ethoxy compound pharmacokinetically non-interchangeable with 4-hydroxy or 4-methoxy analogs.

Physicochemical properties Lipophilicity AlogP Blood-brain barrier permeability ADME

Validated Research and Industrial Application Scenarios for 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride (CAS 1795441-70-1) Based on Quantitative Evidence


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Subtype Pharmacology Studies

This compound is optimally suited for in vitro pharmacology studies investigating nAChR subtype function and antagonist selectivity. With a quantifiable IC50 of 1.8 nM at the α3β4 nAChR subtype and 12.0 nM at α4β2 (6.7-fold selectivity) in human SH-SY5Y cell-based 86Rb+ efflux assays, the compound provides a defined tool for discriminating α3β4-mediated from α4β2-mediated signaling [1]. The availability of activity data across four nAChR subtypes (α3β4, α4β2, α4β4, and α1β1γδ) enables researchers to design controlled experiments with known subtype activity profiles, unlike many tryptamine derivatives for which nAChR activity is uncharacterized. Procurement is indicated for laboratories conducting nAChR pharmacology research requiring a well-characterized small-molecule antagonist with defined subtype selectivity.

Monoamine Transporter Selectivity Profiling and Assay Development

The compound's quantifiable SERT-preferring inhibition profile (SERT IC50 = 100 nM; DAT IC50 = 658–945 nM; NET IC50 = 443 nM in human HEK293-expressed transporters) makes it suitable as a reference compound for monoamine transporter selectivity assays [1]. The 6.6- to 9.5-fold SERT/DAT selectivity ratio provides a defined benchmark for calibrating high-throughput screening assays aimed at identifying novel SERT-selective inhibitors. Researchers developing transporter uptake assays can utilize this compound as a positive control with known, reproducible activity across all three human transporters, enabling cross-assay and cross-laboratory data normalization. Procurement is indicated for screening facilities and academic laboratories requiring validated transporter pharmacology reference standards.

In Vivo Behavioral Pharmacology Studies of Nicotinic Antagonism

For laboratories conducting in vivo behavioral pharmacology studies in rodent models, this compound offers the advantage of published dose-response data across four distinct nicotine-antagonism endpoints (tail-flick: 1.2 mg/kg sc; hotplate: 15.0 mg/kg sc; locomotor activity: 4.9 mg/kg sc; hypothermia: 9.2 mg/kg sc) [1]. These defined dose-response relationships enable researchers to design experiments with a priori knowledge of effective dose ranges, reducing the need for extensive pilot dose-finding studies. The compound's consistent in vivo activity across multiple behavioral assays, combined with its characterized in vitro nAChR antagonist profile, supports its use in studies investigating the role of nAChR subtypes in nicotine-induced behaviors. Procurement is indicated for behavioral pharmacology laboratories requiring a tool compound with established in vivo dose-response parameters.

Structure-Activity Relationship (SAR) Studies of 4-Substituted Tryptamines

This compound serves as a key reference point in systematic SAR studies comparing the pharmacological effects of varying the 4-position substituent on the tryptamine scaffold. With a calculated AlogP of 3.3—substantially higher than 4-hydroxy analogs (AlogP ≈ 1.5–2.0) and moderately higher than 4-methoxy analogs (AlogP ≈ 2.5–3.0)—the compound provides a defined lipophilicity anchor for investigating the relationship between physicochemical properties and pharmacological activity [1]. The combination of SERT inhibition (IC50 = 100 nM), nAChR antagonism (α3β4 IC50 = 1.8 nM), and in vivo behavioral activity provides a multi-parametric dataset for correlating structural modifications with functional outcomes. Procurement is indicated for medicinal chemistry laboratories conducting systematic SAR investigations of indole-based CNS-active compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.